Acid Brown 348

CAS No.: 72827-72-6

Cat. No.: VC18403590

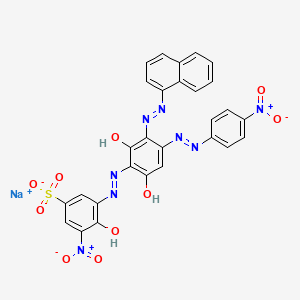

Molecular Formula: C28H17N8NaO10S

Molecular Weight: 680.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72827-72-6 |

|---|---|

| Molecular Formula | C28H17N8NaO10S |

| Molecular Weight | 680.5 g/mol |

| IUPAC Name | sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |

| Standard InChI | InChI=1S/C28H18N8O10S.Na/c37-24-14-21(31-29-16-8-10-17(11-9-16)35(40)41)25(33-30-20-7-3-5-15-4-1-2-6-19(15)20)28(39)26(24)34-32-22-12-18(47(44,45)46)13-23(27(22)38)36(42)43;/h1-14,37-39H,(H,44,45,46);/q;+1/p-1 |

| Standard InChI Key | DVKOMRLUIUUBFG-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+] |

Introduction

Chemical Composition and Molecular Characteristics

Molecular Structure and Classification

Acid Brown 348 belongs to the trisazo class of dyes, characterized by three azo groups (-N=N-) linking aromatic rings . These rings are often substituted with sulfonic acid groups (-SO₃H), which enhance water solubility and facilitate ionic interactions with cationic sites on fibers . While the exact molecular formula and weight remain proprietary, structural analyses confirm the presence of a complex aromatic system responsible for its chromatic properties . The dye’s anionic nature classifies it among acid dyes, requiring acidic dye baths (pH 2–6) for optimal fiber attachment .

Physicochemical Properties

Key physicochemical properties of Acid Brown 348 include:

The dye exhibits stability under standard storage conditions but degrades in the presence of strong oxidizers or reductants, leading to color loss . Its solubility profile makes it unsuitable for non-polar substrates but ideal for aqueous dyeing processes .

Synthesis and Industrial Production

Diazotization and Coupling Reactions

The synthesis of Acid Brown 348 involves multi-step diazotization and coupling reactions. Primary aromatic amines undergo diazotization in acidic media, forming diazonium salts, which subsequently couple with phenolic or amine derivatives . For example:

-

Diazotization: Aniline derivatives react with nitrous acid (HNO₂) at 0–5°C to form diazonium salts.

-

Coupling: The diazonium salt reacts with a naphthol derivative under controlled pH to yield the trisazo structure.

Reaction conditions—temperature, pH, and stoichiometry—are critical for achieving high yields and consistent chromophore formation . Post-synthetic treatments, such as sulfonation, enhance solubility and dye-substrate affinity .

Industrial Manufacturing

Major manufacturers, including Hangzhou Xiasha Hengsheng Chemicals and Jinhua Hanllycome Chemical Co., employ proprietary modifications to optimize cost and performance . Production scales prioritize reproducibility, with quality control ensuring batch-to-batch consistency in shade and fastness properties .

Applications in Textile and Leather Industries

Textile Dyeing

Acid Brown 348 is predominantly used for dyeing wool, silk, and nylon, where its sulfonic groups form ionic bonds with protonated amino groups on fibers . Typical dyeing parameters include:

-

Temperature: 80–100°C

-

pH: 2–4 (adjusted using acetic acid)

-

Dye Concentration: 1–5% weight of fiber (wof)

The dye achieves excellent wash and light fastness (rating 4–5 on the ISO 105-B02 scale), making it suitable for high-end apparel and upholstery .

Leather Shading

In leather processing, Acid Brown 348 serves as a shading agent, enhancing depth and uniformity in finishes . Compatibility with tanning agents like chromium(III) sulfate ensures minimal interference with leather’s mechanical properties .

Environmental Impact and Degradation

Wastewater Contamination

Approximately 10–15% of applied dye is discharged as effluent, posing risks of aquatic toxicity and aesthetic pollution . The dye’s aromatic structure resists biodegradation, necessitating advanced treatment methods .

Fenton-Like Degradation

Recent studies demonstrate the efficacy of ultrasound-assisted Fenton processes using fly ash-derived Fe₂O₃ for degrading Acid Brown 348 :

| Parameter | Optimal Value | Degradation Efficiency |

|---|---|---|

| pH | 3.0 | 98% (60 min) |

| H₂O₂ Concentration | 8 mM | |

| Fe₂O₃ Dosage | 1.5 g/L |

The mechanism involves hydroxyl radical (·OH) generation, which cleaves azo bonds and aromatic rings, reducing chemical oxygen demand (COD) by 85% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume